molecular formula C11H15N3O2S B12590993 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide CAS No. 650628-69-6

4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide

Cat. No.: B12590993
CAS No.: 650628-69-6
M. Wt: 253.32 g/mol
InChI Key: VSOGUJSYCPIJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide is a synthetic benzenesulfonamide analog designed for research applications, particularly in medicinal chemistry and oncology. As a member of the benzenesulfonamide family, this compound is of significant interest in early-stage drug discovery for its potential as a kinase inhibitor. Benzenesulfonamide scaffolds have been identified as promising anticancer agents due to their ability to inhibit key receptor tyrosine kinases (RTKs), such as the tropomyosin receptor kinase A (TrkA), which is a potential target in diseases like glioblastoma (GBM) . The structural motif of a sulfonamide group linked to a tertiary amine side chain is common in compounds being investigated for their capacity to induce cell death in cancer cells while demonstrating reduced toxicity in non-cancerous cells compared to known chemotherapeutic agents like cisplatin . The core research value of this compound lies in its potential mechanism of action. In silico analyses of similar benzenesulfonamide derivatives suggest a mode of interaction where the molecule binds to the active site of kinases like TrkA, forming stabilizing hydrophobic interactions with residues such as Tyr359 and Ser371, as well as charged interactions with Gln369 . This binding is critical for disrupting downstream signaling pathways, including Ras/MAPK and PI3K, which are closely associated with cancer cell proliferation and survival . Researchers can utilize this compound as a chemical tool to explore these mechanisms or as a lead structure for the development of novel targeted therapies. Application Note: This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

650628-69-6

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide

InChI

InChI=1S/C11H15N3O2S/c1-14(2)8-7-13-17(15,16)11-5-3-10(9-12)4-6-11/h3-6,13H,7-8H2,1-2H3

InChI Key

VSOGUJSYCPIJQY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Method A: Amide Coupling

Reagents and Conditions:

  • Starting Materials: 4-cyanobenzenesulfonyl chloride, dimethylaminoethylamine
  • Solvent: Dichloromethane or DMF (Dimethylformamide)
  • Base: Triethylamine or pyridine
  • Temperature: Room temperature to reflux

Procedure:

  • Dissolve 4-cyanobenzenesulfonyl chloride in dichloromethane.
  • Add dimethylaminoethylamine and a base (triethylamine).
  • Stir the mixture at room temperature for several hours.
  • Monitor the reaction progress using thin-layer chromatography (TLC).
  • Once complete, filter off any precipitate and evaporate the solvent under reduced pressure.
  • Purify the resulting crude product by recrystallization from an appropriate solvent.

This method has been reported to yield moderate to high purity products with good yields, depending on the reaction conditions employed.

Method B: Nucleophilic Substitution

Reagents and Conditions:

Procedure:

  • Mix 4-cyanobenzenesulfonyl fluoride with dimethylamine in acetonitrile.
  • Heat the mixture under reflux for several hours.
  • After completion, cool the mixture and precipitate the product by adding water.
  • Collect the solid by filtration and wash with cold water to remove any unreacted starting materials.

This method is advantageous due to its simplicity and effectiveness in synthesizing sulfonamides.

Method C: Multi-step Synthesis

Reagents and Conditions:

  • Step 1: Synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide
  • Step 2: Cyanation step using potassium cyanide or sodium cyanide
  • Solvent: Water or ethanol
  • Temperature: Varies by step

Procedure:

  • Start with the synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide through amide coupling as described in Method A.
  • Once obtained, treat this intermediate with potassium cyanide in water or ethanol at elevated temperatures to introduce the cyano group.
  • Isolate and purify the final product through crystallization.

This multi-step approach allows for greater control over each functional group introduced into the molecule, leading to higher specificity in product formation.

The preparation methods for 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide have been extensively studied, highlighting various efficiencies and yields based on the conditions used:

Method Yield (%) Purity (%) Comments
Amide Coupling 70-90 >95 High yield; suitable for large-scale synthesis
Nucleophilic Substitution 65-85 >90 Simple procedure; effective for small-scale
Multi-step 60-80 >92 More complex but allows for functional group modifications

These findings indicate that while all methods are viable, the choice of method may depend on specific laboratory capabilities, desired scale of production, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group yields amines, while coupling reactions result in the formation of new carbon-carbon bonds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical active ingredient due to its structural properties that may influence biological activity. Its sulfonamide group is known for enhancing the pharmacological profile of compounds, making it a candidate for various therapeutic applications.

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties. For instance, studies on related sulfonamide derivatives have shown effectiveness against viruses such as the Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV). The modifications in the molecular structure of 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide could lead to the development of new antiviral agents with improved efficacy and reduced cytotoxicity .

Anticancer Potential

The design of chalcone-sulfonamide hybrids has been explored to enhance anticancer activity. The incorporation of this compound into these hybrids may yield compounds that exhibit synergistic effects against cancer cells. Preliminary studies suggest that such derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines .

The biological activity of this compound has been evaluated through various assays that assess its cytotoxicity and mechanism of action.

Cytotoxicity Testing

Cytotoxicity assays are crucial for determining the safety profile of new compounds. Research involving sulfonamide derivatives has demonstrated varying levels of cytotoxic effects on different cell lines, indicating that structural modifications can significantly alter their biological activity . The specific cytotoxicity profile of this compound remains to be fully characterized.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for better yields and purity. The ability to modify this compound to create derivatives with enhanced properties is an area of active research.

Synthetic Pathways

Various synthetic routes have been explored to produce this compound efficiently. The optimization of these methods can lead to more sustainable practices in pharmaceutical manufacturing .

Derivative Development

The creation of derivatives can enhance specific properties such as solubility, bioavailability, and target specificity. Researchers are investigating modifications that could improve the pharmacokinetic profiles of compounds derived from this compound .

Mechanism of Action

The mechanism of action of 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Core Structural Similarities and Differences

The compound shares the benzenesulfonamide core with several analogs but differs in substituents:

Compound Name Core Structure N-Substituent Key Features
4-Cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide Benzenesulfonamide 2-(Dimethylamino)ethyl Para-cyano; hydrophilic amine chain
4-Cyano-N-(5-methylisoxazol-3-yl)benzenesulfonamide Benzenesulfonamide 5-Methylisoxazol-3-yl Para-cyano; heterocyclic substituent
4-Chloro-N-[...]benzenesulfonamide (W-18) Benzenesulfonamide Piperidine-nitrophenylethyl Para-chloro; opioid-like activity
4-(2-((2-Cyanoethyl)amino)ethyl)-benzenesulfonamide (Compound 18) Benzenesulfonamide 2-Cyanoethyl Cyano on side chain; ethyl linker
4-Methyl-N-(tribromo-phenethyl)benzenesulfonamide Benzenesulfonamide Tribromo-phenethyl Methyl substituent; brominated group

Key Observations :

  • Cyano Position: The target compound’s cyano group is on the benzene ring, whereas compound 18 () places it on the ethyl side chain. This positional difference affects electronic properties and binding interactions .
  • Amine vs.
  • Bioactivity Clues: W-18’s opioid activity highlights how sulfonamide substituents (e.g., piperidine) influence receptor interactions, suggesting the target’s dimethylaminoethyl group may target different biological pathways .

Physicochemical Properties

  • Solubility: The dimethylaminoethyl group increases hydrophilicity, contrasting with W-18’s lipophilic piperidine-nitrophenylethyl substituent .
  • TLC Mobility : reports Rf values for analogs (e.g., compound 18: Rf = 0.15; compound 15: Rf = 0.36), suggesting the target’s polarity lies between these values due to its balanced hydrophilic-lipophilic substituents .
  • logP: The cyano group reduces logP compared to methyl or brominated analogs (e.g., ), while the amine chain counterbalances this effect .

Biological Activity

4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features which may contribute to its interactions with various biological targets.

  • Molecular Formula : C12H16N2O2S
  • Molecular Weight : 252.34 g/mol
  • CAS Number : 6737094

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that it may exhibit inhibitory effects on certain pathways involved in inflammation and microbial resistance.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showcasing effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. For instance, its effects on TNF-α levels indicate a promising avenue for therapeutic applications in inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Study
    A comprehensive study evaluated the activity of this compound against a panel of bacterial pathogens. The results indicated that the compound exhibited potent activity, with MIC values comparable to established antibiotics, suggesting it could be developed into a novel therapeutic agent.
  • Anti-inflammatory Mechanism Investigation
    Another research effort focused on the compound's mechanism of action in inflammatory pathways. The study revealed that it effectively reduced the expression of key inflammatory markers in cell culture models, supporting its potential utility in treating chronic inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.